2H-imidazo[4,5-g][1,2,3]benzothiadiazole
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Overview
Description
2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole is a heterocyclic compound that features a fused ring system combining imidazole and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with suitable electrophiles, such as ethyl 2-chloro-3-oxobutanoate, in the presence of a base like sodium hydride in a solvent such as 1,4-dioxane under reflux conditions . This reaction yields the desired heterocyclic compound through a series of nucleophilic substitutions and cyclizations.
Industrial Production Methods: While specific industrial production methods for 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the imidazole or thiadiazole rings are functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile agent in drug development .
Comparison with Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Shares a similar fused ring system but differs in the positioning of the nitrogen and sulfur atoms.
Benzothiazole: Lacks the imidazole ring, making it less versatile in certain applications.
Imidazo[1,2-a]pyridine: Contains a fused imidazole and pyridine ring, offering different electronic properties.
Uniqueness: 2H-Imidazo[4’,5’:3,4]benzo[1,2-d][1,2,3]thiadiazole stands out due to its combined imidazole and thiadiazole rings, providing a unique electronic structure and reactivity profile. This makes it particularly valuable in applications requiring specific interactions with biological targets or electronic materials .
Properties
CAS No. |
42341-41-3 |
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Molecular Formula |
C7H4N4S |
Molecular Weight |
176.20 g/mol |
IUPAC Name |
2H-imidazo[4,5-g][1,2,3]benzothiadiazole |
InChI |
InChI=1S/C7H4N4S/c1-2-5-7(12-11-10-5)6-4(1)8-3-9-6/h1-3,11H |
InChI Key |
ZBAPTBRNNCVUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNSC2=C3C1=NC=N3 |
Origin of Product |
United States |
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